Acetylcholine-d9 Bromide

Description

Significance of Stable Isotope Labeling in Biological and Neurochemical Investigations

Stable isotope labeling is a non-radioactive method of tagging molecules to trace their metabolic pathways and interactions within a biological system. nih.govanr.fr This technique offers a powerful strategy for assessing protein steady-state levels, turnover, and localization. nih.gov By replacing certain atoms in a molecule with their heavier, stable isotopes, researchers can differentiate the labeled compound from its naturally occurring counterparts using mass spectrometry. nih.govacs.org This allows for precise quantification and tracking of the molecule of interest without altering its fundamental chemical properties. In the context of neurochemistry, stable isotope labeling has been instrumental in advancing our understanding of diseases like Alzheimer's by enabling the study of protein dynamics and pathological mechanisms. nih.gov

Rationale for Deuterium (B1214612) Substitution in Acetylcholine (B1216132) Analogues for Academic Research

The substitution of hydrogen with deuterium in acetylcholine analogues like Acetylcholine-d9 Bromide offers distinct advantages for academic research. acs.org Deuterium, being a stable isotope of hydrogen, provides a means to track the molecule's fate in biological systems. unam.mx

Deuterium Isotope Effects in Biological Systems

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. unam.mx This effect can be particularly significant in reactions involving the breaking of a carbon-hydrogen bond. unam.mx In the case of acetylcholine, deuteration can influence its metabolic stability. acs.orgnih.gov For instance, the oxidation of choline (B1196258), a precursor to acetylcholine, can be slowed down by deuterium substitution. aacrjournals.org This altered metabolism can be advantageous in certain experimental designs, allowing for a clearer observation of the compound's primary effects before it is broken down. acs.orgnih.gov

Enhanced Analytical Precision through Isotopic Labeling

The primary advantage of using this compound lies in the enhanced analytical precision it affords, particularly in mass spectrometry-based studies. researchgate.netfuture4200.com The mass difference between the deuterated and non-deuterated forms of acetylcholine allows for their clear separation and quantification. This is crucial for distinguishing between exogenously administered acetylcholine and the endogenous neurotransmitter already present in the biological sample. this compound is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to accurately quantify endogenous acetylcholine levels. researchgate.net Its similar chromatographic behavior to the natural compound ensures reliable measurements, while the distinct mass-to-charge ratio prevents signal overlap. This level of precision is essential for studying the subtle changes in neurotransmitter levels associated with various physiological and pathological conditions. uwl.ac.ukmpg.de

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7D9BrNO2 guidechem.commedchemexpress.eu |

| Molecular Weight | 235.17 g/mol guidechem.commedchemexpress.eucymitquimica.com |

| Appearance | Crystalline Solid guidechem.com |

| Isotopic Purity | Typically ≥98-99 atom % D |

| Storage | Hygroscopic, typically stored at -20°C or 4°C under inert atmosphere and away from moisture. guidechem.commedchemexpress.eu |

Research Applications of this compound

| Research Area | Application |

| Neurotransmitter Quantification | Serves as an internal standard for the accurate measurement of endogenous acetylcholine levels in biological samples using LC-MS/MS. researchgate.net |

| Cholinergic System Studies | Used to investigate cholinergic signaling pathways and receptor dynamics. unimi.it |

| Metabolic Studies | Allows for the tracking of acetylcholine metabolism and the study of enzyme kinetics, such as the activity of choline acetyltransferase. acs.org |

| Pharmacological Research | Employed in studies investigating the effects of drugs on the cholinergic system. medchemexpress.com |

| Photopharmacology | A deuterated version of a photoagonist, d9-AzoCholine, has been developed to control α7 nicotinic acetylcholine receptors with light, demonstrating improved photopharmacological properties. acs.orgnih.govunimi.it |

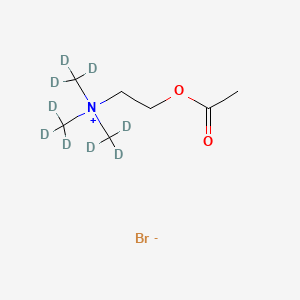

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661771 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93449-32-2 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Acetylcholine D9 Bromide

Design and Synthesis of N,N,N-trimethyl-d9 Substituted Acetylcholine (B1216132) Bromide

The synthesis of Acetylcholine-d9 Bromide is designed to specifically introduce deuterium (B1214612) atoms into the three methyl groups attached to the nitrogen atom of the choline (B1196258) moiety. This is typically achieved by using a deuterated precursor, Choline-d9 Bromide, which already contains the N,N,N-trimethyl-d9 group.

A common synthetic route involves the acetylation of this deuterated choline precursor. One established method for the synthesis of a similar compound, N+(CD3)3-bromoacetylcholine, involves the reaction of N+(CD3)3 choline bromide with bromoacetyl bromide. pnas.org This approach directly acetylates the hydroxyl group of the deuterated choline, yielding the desired product.

Alternatively, a general two-step process for the synthesis of acetylcholine can be adapted. This process first involves the reaction of a chloroethanol with a trimethylamine (B31210) solution to form choline, followed by acylation with an acetylating agent like acetic anhydride. chemicalbook.com For the synthesis of this compound, this would be modified to use a non-deuterated 2-bromoethanol (B42945) which is first quaternized with trimethylamine-d9. The resulting Choline-d9 bromide is then acetylated. The choice of the bromide salt is significant for specific research applications, and other counterions like chloride or perchlorate (B79767) can also be synthesized. pnas.org

A general representation of the acetylation step is as follows:

(CD₃)₃N⁺CH₂CH₂OH Br⁻ + (CH₃CO)₂O → (CD₃)₃N⁺CH₂CH₂OCOCH₃ Br⁻ + CH₃COOH

The purification of the final product is crucial and is often achieved through recrystallization from a suitable solvent, such as isopropanol, to ensure high purity. pnas.org

Isotopic Enrichment and Purity Assessment for Research Applications

For this compound to be effective in research applications, particularly as an internal standard in quantitative mass spectrometry or in detailed mechanistic studies, high isotopic enrichment and chemical purity are paramount. Commercially available standards of Acetylcholine-d9 labeled compounds typically report an isotopic purity of 98 atom % D or higher. acs.org

Mass Spectrometry (MS): This is a primary technique for confirming the successful incorporation of deuterium. For this compound, a characteristic mass shift of M+9 is expected compared to the non-deuterated analog. acs.org This allows for clear differentiation between the labeled and unlabeled compounds in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of proton signals in the trimethylammonium group, verifying the position of the deuterium labels. Furthermore, ¹³C NMR can be employed to ensure the integrity of the carbon skeleton. pnas.org

The following table summarizes the key analytical methods used for purity and isotopic enrichment assessment:

| Analytical Technique | Parameter Assessed | Typical Specification |

| Mass Spectrometry (MS) | Isotopic Enrichment (Mass Shift) | M+9 |

| ¹H NMR Spectroscopy | Positional Purity of Deuterium | Absence of signals for (CH₃)₃N⁺ |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >98% |

Strategic Incorporation of Deuterium for Mechanistic Elucidation

The introduction of deuterium at the N,N,N-trimethyl position of acetylcholine is a strategic choice for elucidating the mechanisms of its interaction with biological targets, such as the nicotinic acetylcholine receptor (nAcChoR). The deuterium label serves as a non-invasive probe that can be monitored using specialized analytical techniques.

A significant application is in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy . A study utilizing N+(CD3)3-bromoacetylcholine demonstrated how deuterium NMR can provide detailed information about the dynamics and orientation of the ligand when it is bound to the nAcChoR. pnas.org By analyzing the deuterium NMR lineshape at various temperatures, researchers were able to determine that the quaternary ammonium (B1175870) group of the ligand is significantly constrained within the receptor's binding site. pnas.org This motional restriction suggests a high degree of complementarity between the ligand and the protein. pnas.org Furthermore, by using oriented receptor membranes, the angle of the bound ligand relative to the membrane normal could be determined, providing valuable structural insights into the ligand-receptor complex. pnas.org

The use of deuterium also plays a role in studying the deuterium kinetic isotope effect (KIE) . While not extensively documented specifically for this compound binding, the principle of KIE is relevant. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates if this bond is broken in the rate-determining step of a process. nih.govlibretexts.org In the context of receptor binding, while the N-methyl groups are not directly involved in bond cleavage during binding itself, their interaction with the receptor environment could be subtly influenced by the isotopic substitution, potentially affecting the kinetics of association or dissociation. More significantly, deuterium labeling is a powerful tool to investigate metabolic stability, as the stronger C-D bond can slow down metabolism at the labeled site. nih.gov

The strategic placement of the nine deuterium atoms on the trimethylammonium group makes this compound a powerful tool for detailed mechanistic and structural studies of cholinergic systems.

Analytical Applications of Acetylcholine D9 Bromide in Quantitative Neurochemistry

Mass Spectrometry-Based Quantification of Cholinergic Neurotransmitters and Metabolites

Acetylcholine-d9 bromide, a deuterated analog of the neurotransmitter acetylcholine (B1216132), serves as a critical tool in the field of analytical neurochemistry. Its primary application lies in its use as an internal standard for the accurate quantification of acetylcholine and related compounds in complex biological samples. The incorporation of nine deuterium (B1214612) atoms in the trimethylammonium group results in a distinct mass shift, allowing it to be differentiated from the endogenous, non-labeled acetylcholine by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties.

Utilization as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The use of stable isotope-labeled internal standards is a cornerstone of precise quantitative analysis in bioanalytical LC-MS/MS assays. nih.gov this compound is particularly well-suited for this role due to its chemical similarity to the analyte of interest, acetylcholine. scioninstruments.com This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. scioninstruments.com

In a typical LC-MS/MS workflow, a known amount of this compound is added to a biological sample prior to processing. The sample is then subjected to extraction and chromatographic separation, followed by detection using a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both the endogenous acetylcholine and the deuterated internal standard. For instance, a common transition for acetylcholine is m/z 146 → 87, while for Acetylcholine-d9, it is m/z 155 → 87. researchgate.netnih.gov By comparing the peak area ratio of the analyte to the internal standard, a precise quantification of the endogenous acetylcholine concentration can be achieved.

Methodological Development for Acetylcholine Detection in Microdialysis Samples

Microdialysis is a widely used technique for sampling the extracellular fluid of the brain, providing valuable insights into neurotransmitter dynamics. However, the concentration of acetylcholine in microdialysis samples is typically very low, necessitating highly sensitive analytical methods. nih.govnih.gov The use of this compound as an internal standard has been instrumental in developing robust and sensitive LC-MS/MS methods for analyzing these challenging samples. nih.govcuni.cz

Researchers have developed methods capable of detecting acetylcholine in rat brain microdialysates with a limit of quantification (LOQ) as low as 0.1 nM. nih.gov These methods often employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent to achieve sufficient retention of the highly polar acetylcholine molecule. nih.govcuni.cz The inclusion of this compound helps to overcome the significant matrix effects often encountered in microdialysis samples, which are rich in salts. cuni.cz

One study reported a fast and simple LC-MS/MS method for determining acetylcholine in rat brain microdialysis samples. The chromatographic separation was achieved in 3 minutes on a reversed-phase column with an isocratic mobile phase. researchgate.net This method, which utilized a stable isotope-labeled internal standard, demonstrated good accuracy and precision and has been extensively used for the determination of acetylcholine in rat brain microdialysis samples. researchgate.net

| Parameter | Value | Reference |

| Analyte | Acetylcholine | researchgate.net |

| Internal Standard | This compound | researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 nM - 0.15 nM | researchgate.netnih.gov |

| Linearity Range | 0.15-73 nM | researchgate.net |

| Matrix | Rat Brain Microdialysate | researchgate.netnih.gov |

Application in High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

The coupling of HPLC with mass spectrometry has become a standard technique for the analysis of neurotransmitters. researchgate.net In this context, this compound is frequently employed as an internal standard to ensure the accuracy and reliability of the quantitative results. cuni.cz Various HPLC methods have been developed, including those using pentafluorophenylpropyl (PFPP) stationary phases, which have shown improved peak shape and higher peak areas for acetylcholine compared to other columns. cuni.cz

The use of deuterated internal standards like Acetylcholine-d9 is crucial for minimizing systematic errors that can arise from matrix effects, especially when using techniques like electrospray ionization (ESI), which can be prone to ion suppression or enhancement. cuni.cz The co-elution of the analyte and the internal standard ensures that they experience similar matrix effects, leading to a more accurate quantification.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Cholinergic Profiling

While LC-MS/MS is more commonly used for the analysis of non-volatile and thermally labile compounds like acetylcholine, GC-MS can also be employed, typically after a derivatization step to increase the volatility of the analyte. In such cases, a deuterated internal standard like this compound is invaluable for accurate quantification. scioninstruments.comspectroscopyonline.com The internal standard is added to the sample before derivatization and extraction, correcting for any variability in these steps. Isotope-dilution GC-MS methods offer high precision and accuracy for the analysis of various compounds, including those relevant to cholinergic profiling. spectroscopyonline.com

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Deuterium (2H) NMR for Conformational Studies of Acetylcholine-d9 Bromideacs.org

Deuterium (²H) NMR spectroscopy is a highly effective method for investigating the three-dimensional structure, or conformation, of molecules in solution. By replacing protons with deuterons, as in this compound, specific parts of the molecule can be monitored without interference from other protons. Studies on acetylcholine and its analogs in aqueous solutions have shown that the molecule does not have a single rigid structure but rather exists as a population of different conformers. scispace.com

Research using NMR spectroscopy has revealed that acetylcholine and related compounds predominantly adopt a gauche conformation in aqueous (deuterium oxide) solutions. scispace.comresearchgate.net This conformation is characterized by a specific dihedral angle between the onium group (the positively charged nitrogen) and the β-oxygen atom. scispace.com The stability of this gauche form is dependent on the presence of the charged onium group and the partial negative charge on the oxygen atom. scispace.com While in solution, acetylcholine is found to have a more extended conformation, studies have shown that when it binds to its receptor, it adopts a bent conformation. nih.govresearchgate.net This change is significant, as it implies that the receptor selectively binds to a specific, higher-energy conformation of the neurotransmitter. The use of deuterated analogs like this compound is crucial for such studies, as it simplifies the complex proton NMR spectra and allows for more precise measurements of conformational dynamics.

Table 1: Predominant Conformations of Acetylcholine in Different States This table summarizes the observed conformations of acetylcholine based on NMR studies.

| State | Predominant Conformation | Method of Observation | Key Finding |

|---|---|---|---|

| Aqueous Solution | Extended / gauche | ¹H NMR, ²H NMR | The molecule is flexible and exists in equilibrium, with the gauche form being significant. scispace.comresearchgate.net |

| Receptor-Bound | Bent | 2D NOE NMR | The molecule adopts a specific bent conformation to fit into the receptor's binding site. nih.govresearchgate.net |

Solid-State 2H NMR for Orientational Determination of Ligands in Membrane Proteinsox.ac.uk

Understanding how a ligand like acetylcholine binds to its receptor is fundamental to neurochemistry. Solid-state ²H NMR spectroscopy is a powerful technique for determining the structure and orientation of ligands when they are bound to large, immobile targets like membrane proteins. researchgate.netscirp.org This method is particularly valuable because it can be applied to proteins in their native-like membrane environment, which is often impossible with other high-resolution structural methods like X-ray crystallography or solution NMR. pnas.orgcaister.com

The technique involves embedding the membrane protein and its deuterated ligand, such as this compound, into aligned membrane samples. ox.ac.uknih.gov Because the nine deuterium atoms are located on the conformationally mobile trimethylammonium headgroup, the resulting ²H NMR spectrum is highly sensitive to the orientation and motion of this group within the receptor's binding pocket. ox.ac.uk Analysis of the spectral lineshapes provides precise angular restraints, which define the orientation of the C-N bonds of the choline (B1196258) headgroup relative to the membrane surface. researchgate.netnih.gov This information is critical for building accurate models of the ligand-receptor complex. pnas.org Studies using this approach have successfully determined the orientation of acetylcholine analogs within the binding site of the nicotinic acetylcholine receptor, demonstrating the feasibility of defining ligand orientation in large membrane protein complexes. ox.ac.ukpnas.org

Table 2: Principles of Solid-State ²H NMR for Ligand Orientation This table outlines the key aspects of using solid-state ²H NMR to study ligand binding in membrane proteins.

| Principle | Description | Application to this compound |

|---|---|---|

| Isotopic Labeling | Substitution of ¹H with ²H at a specific site. | The nine protons on the trimethylammonium headgroup are replaced with deuterium. ox.ac.uk |

| Sample Preparation | The receptor-ligand complex is reconstituted into macroscopically oriented membrane bilayers. ox.ac.uknih.gov | Nicotinic acetylcholine receptors with bound this compound are aligned for the experiment. ox.ac.uk |

| Spectral Analysis | The orientation-dependent quadrupolar interaction of deuterium results in a spectrum whose shape depends on the angle of the C-²H bond relative to the magnetic field. caister.comnih.gov | The lineshape of the ²H NMR spectrum provides the orientation of the deuterated methyl groups. researchgate.net |

| Structural Output | Provides angular restraints for computational modeling of the ligand within the protein's binding pocket. nih.gov | The precise orientation of the acetylcholine headgroup in the receptor is determined. pnas.org |

Raman Spectroscopy for Vibrational Analysis of Acetylcholine-d9 Bromideacs.org

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule's chemical bonds and structure. edinst.com It measures the inelastic scattering of light, which corresponds to the vibrational energy modes of the molecule. nih.gov By analyzing the Raman spectrum, researchers can identify specific functional groups and probe their local environment.

The use of this compound is advantageous for vibrational analysis because the carbon-deuterium (C-D) bonds have different vibrational frequencies than carbon-hydrogen (C-H) bonds. nih.gov This isotopic shift helps in assigning specific vibrational modes without ambiguity. For instance, the C-D stretching modes of the deuterated methyl groups on the choline head provide a clear spectral window, typically in the 2050-2250 cm⁻¹ region, which is free from overlap with other vibrations. nih.gov

Studies on deuterated lipids containing a choline headgroup, such as d9-phosphatidylcholine, have demonstrated that the vibrational modes in this region are sensitive probes of molecular order. nih.gov The Raman spectrum of crystalline this compound has been obtained and used to calculate the vibrational frequencies associated with its structure. Except for the easily identifiable C-D stretching modes, the spectrum is very similar to that of non-deuterated acetylcholine, confirming that deuteration is a non-perturbative label in this context. nih.gov This technique allows for the precise analysis of the neurotransmitter's structure in various states, including solid form and when interacting with receptors. nih.gov

Table 3: Key Vibrational Regions in Raman Analysis of Deuterated Choline Compounds This table highlights important spectral regions for the Raman analysis of molecules containing a deuterated choline headgroup, based on studies of related compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| C-D Stretching (CD₃ groups) | 2050 - 2250 | Provides a clear, isolated probe for the conformation and environment of the choline headgroup. | nih.gov |

| C-Br Stretching | ~560 - 600 | Characteristic of the carbon-bromine bond in aliphatic bromides. | aps.org |

| CD₂ Deformation/Twisting | ~920 - 990 | Can be used to monitor molecular order in deuterated lipid systems. | nih.gov |

Mechanistic Investigations Employing Acetylcholine D9 Bromide

Enzyme Kinetics and Catalysis in Cholinergic Systems

The study of enzyme kinetics in cholinergic systems, particularly the action of cholinesterases, has been significantly advanced by the use of isotopically labeled substrates like Acetylcholine-d9 Bromide. The kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution, provides invaluable information about the transition states and rate-limiting steps of enzymatic reactions. nih.govwikipedia.org

Elucidation of Cholinesterase Reaction Mechanisms via Secondary Isotope Effects

Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is on an atom not directly involved in bond breaking or formation, are particularly informative in studying the hydrolysis of acetylcholine (B1216132) by cholinesterases. wikipedia.org The hydrolysis of acetylcholine by acetylcholinesterase (AChE) is an extremely rapid process. nih.gov Cholinesterases, including AChE and butyrylcholinesterase (BChE), are serine hydrolases that catalyze the breakdown of acetylcholine. nih.govnih.gov

Investigations using deuterated acetylcholine analogs have helped to characterize the transition states in the acylation stage of catalysis. For instance, an inverse isotope effect (kH/kD < 1) on the catalytic efficiency (kcat/Km) is consistent with the conversion of the planar sp2-hybridized carbonyl carbon of the substrate to a tetrahedral sp3-hybridized intermediate in the transition state. nih.gov Conversely, a normal isotope effect (kH/kD > 1) on the catalytic turnover number (kcat) suggests a change from sp3 to sp2 hybridization as the acyl-enzyme intermediate is hydrolyzed. nih.gov

Identification of Rate-Limiting Steps in Acetylcholinesterase-Catalyzed Hydrolysis

The catalytic cycle of AChE involves several steps, including substrate binding, acylation of the active site serine, and deacylation to regenerate the free enzyme. Determining which of these steps is rate-limiting is crucial for understanding the enzyme's high efficiency. For many substrates, the acylation step is at least partially rate-limiting. mdpi.com

Impact of Deuteration on Enzyme-Substrate Interactions

Deuteration can influence the metabolic stability and pharmacokinetic properties of a molecule. nih.govjuniperpublishers.com The replacement of hydrogen with deuterium (B1214612) can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. portico.org This deuterium isotope effect can be harnessed to improve the metabolic profile of drugs. nih.gov

While the primary application of this compound in enzyme kinetics is to probe reaction mechanisms through isotope effects, the subtle changes in molecular properties upon deuteration can also provide insights into enzyme-substrate interactions. The slightly altered vibrational modes of the deuterated molecule can influence its binding affinity and orientation within the enzyme's active site, although these effects are generally considered to be minor compared to the kinetic isotope effects. acs.org

Receptor Binding and Ligand-Receptor Interaction Dynamics

The interaction of acetylcholine with its receptors, the nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors, is the fundamental event that initiates cholinergic signaling. sigmaaldrich.commedchemexpress.com Deuterated analogs of acetylcholine are instrumental in dissecting the subtleties of these interactions.

Probing Acetylcholine Receptor Binding Sites Using Deuterated Analogues

The precise location and nature of the binding sites on acetylcholine receptors have been extensively studied. nih.govnih.govcolorado.edu Affinity labeling studies, often in conjunction with mutagenesis, have identified key amino acid residues within the receptor that are crucial for ligand binding. nih.gov For instance, several conserved tyrosine residues in the alpha subunit of the nAChR are known to be in or near the ligand-binding site. nih.gov

Deuterated acetylcholine analogs can be used in techniques like solid-state NMR to determine the orientation of the bound ligand within the receptor's binding pocket. ox.ac.uk This provides a high-resolution view of the ligand-receptor complex and helps to understand the specific interactions, such as cation-π interactions between the quaternary ammonium (B1175870) group of acetylcholine and aromatic residues in the receptor. colorado.edu

Investigation of Ligand-Receptor Affinity Modulation by Isotopic Substitution

The substitution of hydrogen with deuterium can lead to subtle changes in the charge distribution and conformation of a molecule, which in turn can modulate its binding affinity for a receptor. nih.gov This phenomenon, though often small, can be detected in sensitive binding assays.

Studies have suggested that replacing atoms with their isotopes in a neurotransmitter like acetylcholine could alter its affinity for its corresponding receptor. nih.gov This principle is being explored as a potential therapeutic strategy. For example, enhancing the binding of acetylcholine to its receptor could be beneficial in conditions like Myasthenia Gravis, where autoantibodies block these binding sites. nih.gov The ability of isotopic substitution to fine-tune ligand-receptor interactions opens up new avenues for the design of novel therapeutic agents with improved pharmacological properties. nih.govresearchgate.net

Allosteric Mechanisms in Nicotinic Acetylcholine Receptors

The study of allosteric mechanisms in nicotinic acetylcholine receptors (nAChRs) is crucial for understanding how the binding of a ligand to one site on the receptor can influence another, often distant, site. nih.govnih.gov This is fundamental to the development of new therapeutic agents. Nicotinic receptors are complex proteins made up of five subunits and are involved in a wide range of physiological processes. nih.govunige.ch The use of deuterated ligands, such as analogues of acetylcholine, has been instrumental in probing the structure and dynamics of the ligand binding site. ethz.ch

Allosteric modulators, which bind to sites distinct from the primary acetylcholine binding site, can enhance (positive allosteric modulators or PAMs) or inhibit (negative allosteric modulators or NAMs) receptor function. mdpi.comfrontiersin.org Research has focused on identifying compounds that can selectively modulate different nAChR subtypes, which could lead to more targeted therapies for conditions like Alzheimer's disease, schizophrenia, and nicotine (B1678760) addiction. nih.govunimib.it

Solid-state NMR studies using deuterated bromoacetylcholine, an analogue of acetylcholine, have provided detailed information about the conformation and dynamics of the ligand within the nAChR binding site. ethz.chpnas.org These studies have shown that the quaternary ammonium group of the ligand is tightly constrained within the binding site, indicating a high degree of complementarity between the ligand and the receptor. pnas.org By orienting the nAChR membranes, researchers have been able to determine the angle of the bound ligand relative to the membrane, providing valuable structural insights. ethz.chpnas.org

The development of deuterated photopharmacology has introduced novel ways to control nAChR activity. acs.org By incorporating deuterium into photoswitchable ligands, researchers can modulate receptor function with light, offering a high degree of spatial and temporal control. acs.org This technique has been used to investigate the effects of deuterium substitution on the photophysical and photopharmacological properties of these light-sensitive ligands. acs.org

Cryo-electron microscopy (cryo-EM) has also provided high-resolution structures of nAChRs in complex with allosteric modulators. These studies have revealed the structural basis for how these modulators, in conjunction with agonists like acetylcholine, can alter receptor gating and ion channel permeability. rcsb.org Such detailed structural information is invaluable for the rational design of new drugs that target allosteric sites on nAChRs. rcsb.org

Neurotransmitter Metabolism and Turnover Studies

Tracing Acetylcholine Biosynthesis Pathways from Deuterated Precursors

The biosynthesis of acetylcholine (ACh) from its precursors is a fundamental process in cholinergic neurotransmission. metu.edu.trguidetopharmacology.org The use of deuterated precursors, particularly deuterated choline (B1196258) (such as choline-d9), has become an invaluable tool for tracing and quantifying the metabolic pathways of ACh synthesis. mdpi.comnih.gov These stable isotope-labeled compounds allow researchers to follow the incorporation of the labeled precursor into ACh and its various metabolites without the need for radioactive tracers. nih.gov

Studies utilizing deuterium-labeled choline have provided significant insights into choline metabolism in various biological systems. For instance, research in adults has compared the assimilation of different forms of enterally administered deuterium-labeled choline supplements (D9-choline chloride, D9-phosphorylcholine, D9-alpha-glycerophosphocholine, and D9-phosphatidylcholine). nih.gov By analyzing the plasma concentrations of D9-choline and its metabolites over time using tandem mass spectrometry, researchers can determine the bioavailability and metabolic fate of each supplement form. nih.gov

These investigations have revealed that the form of the choline supplement affects the rate of appearance of D9-choline and its metabolites in the plasma. nih.gov For example, D9-phosphatidylcholine administration leads to a more delayed increase in plasma D9-choline and D9-betaine compared to more water-soluble forms. nih.gov Furthermore, the use of deuterated choline allows for the estimation of the contribution of these supplements to methyl group metabolism and the synthesis of phosphatidylcholine via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. nih.gov

The synthesis of deuterated acetylcholine analogues, such as this compound, provides a direct tracer to study the entire lifecycle of the neurotransmitter. sigmaaldrich.comox.ac.uk These labeled compounds can be used in conjunction with advanced analytical techniques like mass spectrometry to precisely track the metabolic flux through the cholinergic pathways.

Table 1: Comparison of Deuterated Choline Supplement Metabolism in Adults This table is based on data from a prospective randomized cross-over study in healthy men.

| Parameter | D9-Choline Chloride | D9-Phosphorylcholine | D9-Glycerophosphocholine | D9-Phosphatidylcholine (POPC) |

| Time to Max Plasma D9-Choline | 0.5 - 1 hour | 0.5 - 1 hour | 0.5 - 1 hour | Delayed |

| Time to Max Plasma D9-Betaine | Not specified | Not specified | Not specified | Delayed |

| D9-Trimethylamine (D9-TMAO) Formation | Higher | Lower | Higher | Lower |

| Area Under the Curve (AUC) of Plasma D9-PC | Lower | Lower | Lower | Highest |

Data sourced from a study on the metabolism of different choline supplements. nih.gov

Analysis of Choline Transport Mechanisms and Recycling in Cholinergic Neurons

The synthesis of acetylcholine (ACh) in cholinergic neurons is critically dependent on the uptake of choline from the extracellular space. guidetopharmacology.orgnih.gov This process is primarily mediated by the high-affinity choline transporter (CHT), a protein almost exclusively expressed in these neurons. nih.gov The regulation of CHT activity and its trafficking to and from the plasma membrane are key determinants of the rate of ACh synthesis. nih.gov

Studies have shown that the distribution of CHT proteins within the presynaptic terminal is dynamic. nih.gov A significant portion of CHT is located intracellularly, including on synaptic vesicles. This localization allows for a rapid increase in cell surface CHT levels following neurotransmitter release, thereby enhancing choline uptake to replenish ACh stores. The activity of CHT can be modulated by factors that influence cholinergic neurotransmission, and emerging evidence suggests a role for protein kinases in regulating CHT function. nih.gov

Deuterated forms of choline, such as choline-d9, are instrumental in studying these transport and recycling mechanisms. By using labeled choline, researchers can track its uptake into neurons and its subsequent metabolic fate. This approach allows for the quantitative analysis of choline transport kinetics and the efficiency of the recycling pathway.

Several families of choline transporters have been identified, each with different affinities and tissue distributions:

High-affinity choline transporter 1 (CHT1/SLC5A7): This is the rate-limiting step for ACh synthesis in cholinergic neurons. semanticscholar.org

Choline transporter-like proteins (CTL1-5/SLC44A1-5): These have intermediate affinity and are involved in choline transport across the blood-brain barrier. semanticscholar.org

Polyspecific organic cation transporters (OCT1-3/SLC22A1-3): These have a low affinity for choline. semanticscholar.org

The use of deuterated choline in combination with techniques like mass spectrometry enables the detailed investigation of how these different transporters contribute to choline homeostasis in the nervous system. Small molecules that can positively modulate CHT activity are being explored as a therapeutic strategy to enhance cholinergic signaling in conditions associated with cholinergic hypofunction.

Table 2: Properties of Choline Transporter Families

| Transporter Family | Gene Name | Affinity for Choline | Primary Function/Location |

| High-affinity choline transporter | CHT1 (SLC5A7) | High | Rate-limiting choline uptake for ACh synthesis in cholinergic neurons. semanticscholar.org |

| Choline transporter-like proteins | CTL1-5 (SLC44A1-5) | Intermediate | Choline transport across the blood-brain barrier. semanticscholar.org |

| Polyspecific organic cation transporters | OCT1-3 (SLC22A1-3) | Low | General organic cation transport. semanticscholar.org |

Examination of Acetylcholine Degradation by Esterases (AChE and BChE)

The termination of cholinergic signaling is primarily accomplished through the rapid hydrolysis of acetylcholine (ACh) by acetylcholinesterase (AChE). metu.edu.trnih.gov Another enzyme, butyrylcholinesterase (BChE), also contributes to the breakdown of ACh, particularly in plasma and some regions of the brain. researchgate.net The exceptionally high turnover rate of AChE ensures the swift removal of ACh from the synaptic cleft, preventing prolonged receptor activation. guidetopharmacology.org

The mechanism of ACh hydrolysis by these serine hydrolases involves the formation of a transient acylated enzyme intermediate. nih.gov Understanding the kinetics and mechanisms of this degradation process is crucial, as inhibitors of AChE are used therapeutically to enhance cholinergic function in diseases like Alzheimer's disease.

The use of deuterated acetylcholine, such as this compound, provides a powerful tool for studying the activity of these esterases. medchemexpress.com By using a labeled substrate, researchers can precisely measure the rate of its degradation and the formation of labeled choline and unlabeled acetate. This approach can be used to:

Determine the kinetic parameters (Km and Vmax) of AChE and BChE for acetylcholine.

Screen for and characterize the potency and mechanism of action of novel inhibitors.

For example, in studies of airway disease models, deuterated acetylcholine can be used to induce bronchoconstriction. Co-administration of anticholinergic agents allows researchers to distinguish between the inhibition of the drug's effects and the breakdown of endogenous acetylcholine. Similarly, in the context of cancer research, the metabolism of deuterated choline analogues has been studied, revealing that both fluorination and deuteration can impact the rate of oxidation by enzymes. nih.gov

Table 3: Key Enzymes in Acetylcholine Degradation

| Enzyme | Abbreviation | Primary Location | Primary Function |

| Acetylcholinesterase | AChE | Neuromuscular junctions, cholinergic synapses, red blood cells. nih.gov | Rapid hydrolysis of acetylcholine to terminate synaptic transmission. nih.gov |

| Butyrylcholinesterase | BChE | Plasma, liver, glia. researchgate.net | Hydrolysis of acetylcholine and other choline esters. researchgate.net |

Deuterium Metabolic Imaging (DMI) for In Vivo Cholinergic Dynamics

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance (MR) technique that allows for the three-dimensional mapping of metabolic pathways in vivo. nih.govresearchgate.net This method involves the administration of a substrate labeled with deuterium (a stable, non-radioactive isotope of hydrogen) and subsequent detection of the labeled substrate and its metabolic products using MR spectroscopy and imaging. medrxiv.org Given the low natural abundance of deuterium, there is minimal background signal, enabling clear detection of the administered compounds. mdpi.comnih.gov

In the context of cholinergic dynamics, DMI utilizing deuterated choline (e.g., [2H9]choline) offers a unique window into the uptake and metabolism of this essential acetylcholine precursor in living organisms. mdpi.comresearchgate.netmdpi.com Following administration, the signal from the deuterated choline and its downstream metabolites, such as phosphocholine (B91661) and glycerophosphocholine, can be spatially and temporally resolved. researchgate.net

Research has demonstrated the utility of DMI in various models:

Cancer Imaging: Studies in tumor-bearing mice have shown that DMI with [2H9]choline can visualize the increased uptake and trapping of choline in cancerous tissues. researchgate.netmdpi.comresearchgate.net This is due to the upregulation of choline kinase in many cancers, which phosphorylates choline, trapping it within the cells. biorxiv.org DMI can generate metabolic maps that show high tumor-to-brain contrast, highlighting areas of active choline metabolism. researchgate.net

Brain Metabolism: DMI has been used to study choline metabolism in the brain. researchgate.netbiorxiv.org By varying the timing of the imaging acquisition relative to the infusion of deuterated choline, it is possible to create metabolic maps that are weighted towards either choline uptake or its subsequent metabolism into other compounds. researchgate.net

Multi-Metabolite Imaging: DMI allows for the simultaneous tracking of multiple deuterated substrates. For example, co-infusion of [2H9]choline and deuterated glucose ([6,6′-2H2]glucose) enables the concurrent imaging of choline metabolism and glycolysis within the same subject. researchgate.netmdpi.com The distinct chemical shifts of the deuterium signals from choline, glucose, and lactate (B86563) allow for their individual mapping. researchgate.netmdpi.com

DMI provides a powerful translational tool, with studies progressing from animal models to human subjects. nih.govmedrxiv.org The ability to non-invasively monitor the dynamics of the cholinergic system in vivo holds significant promise for understanding the pathophysiology of neurological disorders and for developing and evaluating new therapeutic strategies.

Table 4: Key Findings from DMI Studies with Deuterated Choline

| Study Focus | Model | Deuterated Substrate(s) | Key Findings | Reference |

| Tumor Metabolism | Mice with renal carcinoma | [2H9]choline and [6,6′-2H2]glucose | Separate signals for choline, glucose, and lactate were observed and mapped in tumors, demonstrating the feasibility of simultaneous multi-pathway imaging. | mdpi.com |

| Brain Tumor Metabolism | Rats with glioblastoma | [2H9]choline | High uptake and metabolism of choline in tumors compared to normal brain, allowing for high-contrast metabolic maps. DMI can be weighted to show either uptake or metabolism. | researchgate.net |

| Feasibility of Oral Administration | Rats with glioblastoma | [2H9]choline | Oral administration of deuterated choline at clinically relevant doses is feasible for DMI of brain tumors. | biorxiv.org |

| General Metabolism | Rabbits | [2H9]choline | Demonstrated the metabolic fate of the methyl groups of choline, showing high levels of deuterated betaine (B1666868) in the kidney. | mdpi.com |

Computational and Structural Biology Approaches with Acetylcholine D9 Bromide Data

Molecular Modeling and Simulation of Deuterated Acetylcholine (B1216132) Systems

Computational modeling has become an indispensable tool for exploring the complex behavior of neurotransmitter systems at an atomic level. For deuterated acetylcholine, these methods provide a framework for understanding how isotopic labeling influences structural dynamics and enzymatic reactions.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT studies on acetylcholine are crucial for identifying its reactive sites and understanding its electronic properties, which are fundamental to its biological activity. researchgate.net Research has shown that the two most important active sites for the interaction between acetylcholine and its receptors are the esteratic site and the quaternary ammonium (B1175870) group. researchgate.net

DFT calculations, often using functionals like B3LYP with a 6-311++G** basis set, allow for the optimization of molecular geometries and the calculation of properties such as net atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations help in understanding the reactivity and stability of the molecule in different environments, such as in the gas phase or in an aqueous solution. researchgate.net While these studies are often performed on the non-deuterated form, the principles and resulting electronic landscape are directly applicable to Acetylcholine-d9 Bromide, as deuteration primarily affects vibrational frequencies and kinetic isotope effects rather than the fundamental electronic distribution in the ground state.

The hydrolysis of acetylcholine by the enzyme acetylcholinesterase (AChE) is a vital biological process. Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are powerful tools for studying such enzymatic reactions. nih.govnih.gov In this hybrid approach, the region of the system where the chemical reaction occurs (the QM region, e.g., acetylcholine and the key amino acid residues in the active site) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent (the MM region) is treated with classical molecular mechanics. nih.govresearchgate.net

These simulations have been used to model the complete catalytic cycle of acetylcholine hydrolysis, including both the acylation and deacylation stages. nih.gov Studies have detailed the formation of key reaction steps, such as the enzyme-substrate complex, tetrahedral intermediates, and the final enzyme-product complex. nih.govnih.gov The use of this compound in these computational studies is particularly relevant for investigating kinetic isotope effects. The heavier mass of deuterium (B1214612) can influence the rates of bond-breaking and bond-forming steps, and QM/MM simulations can predict and rationalize these effects, providing a deeper understanding of the reaction mechanism. For instance, a significant finding from these models is the stabilization of the tetrahedral intermediate, which is a critical point in the catalytic pathway. researchgate.net

Acetylcholine is a flexible molecule capable of adopting various conformations, and its specific shape is crucial for binding to different receptors. Computational methods are used to perform conformational analysis, identifying stable low-energy structures. mdpi.com These studies often begin with a known crystal structure, such as that of acetylcholine bromide, to build initial conformer models. mdpi.com

DFT calculations can then be employed to optimize the geometry of various conformers and determine their relative energies. mdpi.com The torsional angles along the backbone of the molecule define its conformation, often described as trans or gauche. mdpi.com Research has identified several stable conformers and investigated their preference in processes like neutral hydrolysis. mdpi.com This analysis is essential because different conformers may exhibit different reactivities or binding affinities. For this compound, conformational analysis helps in understanding how the deuterated methyl groups might influence the conformational landscape or interact within a binding pocket.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, revealing how molecules move, change shape, and interact. mdpi.comresearchgate.net These simulations have been instrumental in studying the binding of acetylcholine to its receptors, such as nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. mdpi.comnih.gov

MD simulations can trace the entire binding process, from the initial approach of the ligand to its final position in the binding site. mdpi.com For instance, simulations have shown acetylcholine binding to an aromatic cage in the orthosteric site of muscarinic receptors and have identified potential allosteric binding sites. mdpi.com Accelerated MD (aMD) techniques have been used to enhance sampling and observe ligand binding events on computationally accessible timescales. nih.gov The use of this compound in conjunction with experimental techniques like solid-state NMR allows for the validation and refinement of these MD simulations, as the deuterium label serves as a specific probe for molecular motion and orientation. ox.ac.uk

Table 1: Computational Methods in this compound Research

| Computational Method | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reactive Sites & Electronic Properties | Identification of esteratic and quaternary ammonium groups as active sites; calculation of HOMO/LUMO energies. researchgate.netmdpi.com |

| QM/MM | Enzyme Catalysis (AChE) | Modeling of acylation and deacylation steps; characterization of tetrahedral intermediates; analysis of kinetic isotope effects. nih.govnih.govresearchgate.net |

| Conformational Analysis | Molecular Structure & Flexibility | Identification of stable conformers (e.g., trans, gauche); determination of the energetic landscape of different shapes. mdpi.com |

| Molecular Dynamics (MD) | Ligand-Receptor Interactions | Simulation of binding pathways to orthosteric and allosteric sites; understanding molecular motion and intermolecular forces. mdpi.comnih.gov |

Conformational Analysis of this compound in Various Environments

Integration of Experimental Spectroscopic Data with Computational Models

The synergy between experimental data and computational modeling is critical for building accurate and predictive models of molecular systems. Spectroscopic techniques provide real-world data that can be used to validate, refine, and guide computational simulations.

Experimental data from Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are invaluable for refining computational models of acetylcholine and its interactions. mdpi.comox.ac.uk Solid-state deuterium (²H) NMR, in particular, is a powerful technique when used with specifically deuterated compounds like this compound. ox.ac.uk

Studies using ²H NMR on deuterated acetylcholine analogues have provided information on the mobility and orientation of the ligand within the binding site of receptors like the nicotinic acetylcholine receptor. ox.ac.uk This experimental data on molecular dynamics can be directly compared with trajectories from MD simulations. Discrepancies between the simulation and experiment can guide the refinement of the force field parameters or the starting structural model, leading to a more accurate representation of the biological system. ox.ac.ukwesternsydney.edu.au Similarly, vibrational frequencies calculated using DFT can be compared with experimental Raman spectra to validate the computed molecular structure and its conformational state. mdpi.com This integration ensures that the computational models are not just theoretical constructs but are grounded in and validated by empirical evidence.

Table 2: Selected Research Findings from Computational Studies on Acetylcholine Systems

| Research Focus | Key Finding | Computational Method Used |

|---|---|---|

| AChE Catalysis | The activation energy for the deacylation stage of hydrolysis is slightly higher than for the acylation phase. nih.gov | QM/MM |

| Receptor Binding | Acetylcholine can bind to a deep allosteric site in muscarinic M3/M4 receptors, in addition to the primary orthosteric site. mdpi.com | Molecular Dynamics (MD) |

| Hydrolysis Preference | The neutral hydrolysis of acetylcholine can proceed through multiple pathways involving different conformers of the molecule. mdpi.com | Density Functional Theory (DFT) |

| Ligand Binding Pathway | An extracellular vestibule can act as a metastable binding site for ligands on their way to the orthosteric site of the M3 muscarinic receptor. nih.gov | Accelerated Molecular Dynamics (aMD) |

| Intermediate Stability | The tetrahedral intermediate formed during AChE catalysis is significantly stabilized by interactions within the enzyme's active site. nih.govresearchgate.net | QM/MM |

Emerging Research Avenues and Future Perspectives for Acetylcholine D9 Bromide

Development of Advanced Deuterated Cholinergic Probes for Specific Research Questions

The development of deuterated compounds has evolved beyond creating stable internal standards for analytical chemistry. Researchers are now designing and synthesizing advanced deuterated cholinergic probes to investigate specific biological questions with high precision. nih.govansto.gov.au These probes incorporate deuterium (B1214612) to modify their properties in predictable ways, enabling novel experimental approaches. nih.gov A prime example is in the field of photopharmacology, which uses light to control the activity of drugs and probes with high spatial and temporal resolution. researchgate.net

One innovative development is the creation of deuterated photoagonists, such as d9-AzoCholine, a molecule designed to control the activity of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs). nih.gov In this probe, a deuterium-labeled azobenzene (B91143) unit is incorporated into a cholinergic agonist. nih.govresearchgate.net This modification allows for optical control of the receptor's function, providing a tool to study its role in cellular processes and even the behavior of organisms like nematodes. nih.gov Such deuterated photopharmacology probes offer enhanced properties compared to their non-deuterated counterparts, demonstrating that deuteration is a promising strategy for improving the tools used to study the cholinergic system. nih.gov The demand for these sophisticated molecules drives the need for new, selective deuteration techniques that are efficient and can be applied to complex structures. ansto.gov.aumdpi.com

| Deuterated Probe | Target | Research Application | Principle of Action |

|---|---|---|---|

| Acetylcholine-d9 Bromide | General Cholinergic System | Internal standard for quantifying endogenous acetylcholine levels via mass spectrometry. | Near-identical chemical behavior to acetylcholine but with a distinct mass for unambiguous detection. |

| d9-AzoCholine | α7 Nicotinic Acetylcholine Receptors (α7 nAChRs) | Photopharmacological control of receptor activity in cells and organisms. nih.gov | Deuterium-labeled photoswitch allows for light-induced activation/deactivation of the receptor agonist. nih.govresearchgate.net |

| Deuterated Choline (B1196258) (2H9-Cho) | Choline Transporters, Choline Kinase | Tracer for in vivo metabolic imaging of choline uptake and metabolism. mdpi.com | Serves as a substrate for metabolic pathways, allowing its fate to be tracked non-invasively using deuterium MRI. |

Expansion of Isotope Effect Applications in Cholinergic Pharmacology and Neurobiology

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. taylorandfrancis.comnih.gov Consequently, more energy is required to break a C-D bond, and reactions where this bond cleavage is the rate-determining step will proceed more slowly. wikipedia.orgtaylorandfrancis.com

In pharmacology, the KIE is a powerful tool for modulating a drug's metabolic stability. researchgate.net Many drugs are broken down in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. nih.gov By selectively replacing these metabolically vulnerable hydrogens with deuterium, medicinal chemists can slow down the rate of metabolism. nih.govresearchgate.net This strategy can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for lower or less frequent dosing. researchgate.net This "deuterium switch" approach has been successfully applied in drug development, with deuterated drugs receiving FDA approval. researchgate.net In the context of cholinergic pharmacology, applying this principle to molecules that interact with acetylcholine receptors or enzymes like acetylcholinesterase could lead to novel therapeutics with enhanced properties. youtube.com Studying the KIE also provides fundamental insights into enzymatic reaction mechanisms within the cholinergic system. wikipedia.orgnih.gov

| Concept | Description | Application in Cholinergic Pharmacology |

|---|---|---|

| Primary KIE | A reduction in reaction rate observed when a bond to the isotope is broken in the rate-determining step. wikipedia.org | Slowing the metabolic breakdown of cholinergic drugs by replacing hydrogen with deuterium at the site of enzymatic attack (e.g., by cytochrome P450). nih.gov |

| Metabolic Switching | Deuteration at one site can alter the metabolic profile, causing the body to metabolize the molecule at a different, non-deuterated site. researchgate.net | Redirecting metabolism to produce fewer toxic or inactive metabolites of a cholinergic compound. |

| Mechanism Elucidation | Measuring the KIE helps determine if a specific C-H bond is broken during the slowest step of a reaction, providing insight into the reaction mechanism. wikipedia.orgnih.gov | Probing the active sites and catalytic mechanisms of enzymes like acetylcholinesterase and choline acetyltransferase. researchgate.net |

| Improved Pharmacokinetics | Slowing metabolism can increase a drug's half-life and overall exposure in the body. researchgate.net | Developing next-generation cholinergic agents with improved stability and potentially reduced side effects. researchgate.netresearchgate.net |

Advancements in In Vivo Deuterium Metabolic Imaging Techniques for Cholinergic System Function

Deuterium Metabolic Imaging (DMI) is a novel, non-invasive magnetic resonance imaging (MRI) method that allows for the mapping of metabolic pathways in vivo. medrxiv.org The technique involves administering a substrate enriched with deuterium and then using 3D MR spectroscopic imaging (MRSI) to detect and quantify the labeled substrate and its downstream metabolic products. This approach provides unique insights into active metabolism that complements traditional anatomical MRI. medrxiv.orgbiorxiv.org

DMI has shown significant promise for studying the cholinergic system, particularly through the use of deuterated choline (e.g., 2H9-Choline). Research in animal models of glioblastoma, a type of brain tumor, has demonstrated that DMI can track the uptake and metabolism of deuterated choline. biorxiv.org These studies revealed a high signal from the pool of deuterated total choline (tCho) within the tumor compared to the surrounding healthy brain tissue, providing excellent image contrast. By acquiring images at different times relative to the infusion of deuterated choline, researchers can differentiate between choline transport into the cells and its subsequent conversion into metabolites like phosphocholine (B91661). This ability to visualize specific metabolic fluxes offers a powerful tool for characterizing neurological diseases and could potentially be used to monitor treatment responses. mdpi.combiorxiv.org

| Study Focus | Deuterated Substrate | Key Findings | Significance |

|---|---|---|---|

| Glioblastoma Imaging in Rodent Models | 2H9-Choline (d9-Cho) | High accumulation of deuterated total choline (2H-tCho) in tumor tissue, providing high tumor-to-brain contrast. biorxiv.org | Demonstrates DMI's potential for non-invasive tumor characterization based on choline metabolism. |

| Temporal Dynamics of Choline Metabolism | 2H9-Choline (d9-Cho) | Imaging during substrate infusion reflects choline transport, while imaging 24 hours later primarily represents choline metabolites (phosphocholine, glycerophosphocholine). | Allows for the differentiation of choline uptake from its subsequent enzymatic conversion, providing deeper metabolic insight. |

| Simultaneous Multi-Metabolite Imaging | 2H9-Choline and [6,6′-2H2]-glucose | Feasible to co-infuse and separately detect both deuterated choline and glucose and their respective metabolites in a single DMI scan. mdpi.com | Enables the simultaneous investigation of two distinct, cancer-relevant metabolic pathways (choline metabolism and glycolysis). mdpi.com |

Interdisciplinary Approaches Integrating Deuterated Compound Studies with Systems Biology and Omics Technologies

The study of deuterated compounds like this compound is increasingly being integrated into systems biology and "omics" technologies to gain a holistic understanding of biological systems. nih.gov Systems biology aims to understand the complex interactions within a cell or organism, and omics fields—such as metabolomics and lipidomics—provide the tools to comprehensively profile large sets of molecules. nih.gov

In this context, deuterated compounds serve as ideal stable isotope tracers. When introduced into a biological system, they follow the same metabolic pathways as their non-deuterated counterparts. By using analytical techniques like mass spectrometry, researchers can track the incorporation of deuterium into various metabolites, allowing for the precise measurement of metabolic fluxes and pathway activities. ansto.gov.au This stable-isotope tracing approach is a cornerstone of modern metabolomics.

For example, this compound or deuterated choline can be used to trace the flow of the choline molecule through various metabolic networks, including phospholipid synthesis and one-carbon metabolism. Integrating this data with other omics datasets (e.g., genomics, proteomics) allows researchers to build comprehensive models of the cholinergic system. nih.gov This interdisciplinary approach can reveal how genetic variations or disease states impact cholinergic metabolism and signaling on a systemic level, uncovering new biomarkers and therapeutic targets. nih.gov

| Omics Field | Role of Deuterated Compounds (e.g., Acetylcholine-d9) | Information Gained | Example Application |

|---|---|---|---|

| Metabolomics | Used as stable isotope tracers to follow metabolic pathways in vivo or in vitro. | Quantitative flux analysis of metabolic pathways, identification of novel metabolites, understanding metabolic reprogramming in disease. | Tracing the fate of the choline headgroup from deuterated choline into phosphocholine and phosphatidylcholine to measure the rate of membrane synthesis. |

| Lipidomics | Serve as internal standards for accurate quantification and as tracers for lipid metabolism. ansto.gov.aunih.gov | Absolute quantification of lipid species, tracking the synthesis and turnover of specific classes of lipids (e.g., sphingolipids, glycerophospholipids). ansto.gov.au | Using deuterated choline to study the dynamics of phosphatidylcholine synthesis and its role in cell signaling. ansto.gov.au |

| Proteomics | Used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with deuterated amino acids to quantify protein expression. mdpi.com | Relative and absolute quantification of protein abundance and turnover rates. | While not a direct use of Acetylcholine-d9, deuterated amino acids can be used to study how changes in cholinergic signaling affect the proteome. mdpi.com |

| Systems Biology | Provide quantitative data on metabolic network dynamics that can be integrated into computational models. nih.gov | A holistic, multi-level understanding of how perturbations (e.g., drugs, disease) affect the entire cholinergic system. nih.gov | Combining DMI data on choline metabolism with genomic data on choline kinase expression to model tumor growth. biorxiv.org |

Q & A

Q. How is Acetylcholine-d9 Bromide synthesized and characterized for research applications?

this compound is synthesized via selective deuteration of the trimethylammonium group in acetylcholine bromide, replacing nine hydrogen atoms with deuterium. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuteration levels) and mass spectrometry (MS) to verify molecular weight (226.1114 g/mol) and isotopic purity (>99 atom% D) . High-performance liquid chromatography (HPLC) is used to assess chemical purity (>97%), with melting point analysis (140–143°C) confirming crystallinity .

Q. What are the optimal storage and handling protocols for this compound in experimental workflows?

The compound should be stored in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For aqueous solutions, prepare fresh in deionized water (pH 6.5–7.5) and use immediately, as deuterium exchange with ambient water can occur over time, altering isotopic integrity .

Advanced Research Questions

Q. How can deuterium labeling in this compound improve the study of acetylcholine receptor (nAChR) binding kinetics?

Deuterium labeling enables precise tracking of acetylcholine dynamics via isotope-encoded techniques:

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) by comparing deuterated and non-deuterated analogs, isolating entropic contributions from solvation effects .

- Surface Plasmon Resonance (SPR): Measures on/off rates (, ) under varying ionic strengths (e.g., 0.01–0.15 M NaCl), revealing ion shielding effects on ligand-receptor interactions .

- Fluorescence Anisotropy: Detects conformational changes in nAChR using fluorophore-tagged derivatives, with deuterium reducing background noise from proton spin relaxation .

Q. What experimental strategies address contradictions in reported binding affinities of this compound across studies?

Discrepancies often arise from buffer composition or isotopic interference. To resolve these:

- Control for Ionic Strength: Replicate assays at fixed Na concentrations (e.g., 0.015–0.15 M), as low ionic strength enhances electrostatic interactions between the quaternary ammonium group and receptor anionic sites .

- Validate Isotopic Purity: Use -NMR to confirm deuterium retention post-solubilization, as / exchange in aqueous buffers can skew binding measurements .

- Cross-Validate with Non-Deuterated Analogs: Compare results with acetylcholine bromide (CAS 66-23-9) to isolate isotopic effects .

Methodological Considerations for Data Interpretation

Q. How does deuterium labeling influence the stability of this compound in biological matrices?

Deuterium reduces metabolic degradation rates by up to 30% in vivo, as evidenced by prolonged plasma half-life in rodent models. This is quantified via LC-MS/MS using stable isotope internal standards (e.g., acetylcholine-d13 bromide) .

Q. What experimental designs mitigate confounding factors in acetylcholine receptor saturation studies?

- Competitive Binding Assays: Co-incubate with non-deuterated acetylcholine to differentiate isotopic effects from receptor saturation .

- Temperature-Dependent Melting Curves: Adapted from DNA-ligand studies, this approach identifies concentration-dependent stabilization/destabilization of receptor-ligand complexes, with δTm (melting temperature shift) indicating binding mode transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.